BENZ(a)ANTHRACENE, 10,11-DIHYDRO-10,11-DIHYDROXY-, (E)-
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Overview
Description
(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol is a chiral organic compound with a complex polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of benzo[b]phenanthrene derivatives under specific conditions to introduce the diol functionality at the 10 and 11 positions. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[b]phenanthrene-10,11-dione, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(10S,11S)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol: The enantiomer of the compound with opposite stereochemistry.
Benzo[b]phenanthrene: The parent compound without the diol groups.
10,11-Dihydrobenzo[b]phenanthrene: A hydrogenated derivative without the diol functionality.
Uniqueness
(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in various chemical and biological contexts.
Properties
CAS No. |
60967-90-0 |
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Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(10R,11R)-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-12-6-5-11-3-1-2-4-14(11)15(12)10-16(13)18(17)20/h1-10,17-20H/t17-,18-/m1/s1 |
InChI Key |
QMZBNBYLXIIEFF-QZTJIDSGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]([C@@H](C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C=C4)O)O |
Origin of Product |
United States |
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